molecular formula C13H20O4 B14746060 (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate CAS No. 5332-76-3

(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate

Cat. No.: B14746060
CAS No.: 5332-76-3
M. Wt: 240.29 g/mol
InChI Key: DNBMMUAYISKAFV-BPNZPQAUSA-N
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Description

(2r,3s)-Bicyclo[221]heptane-2,3-diyldimethanediyl diacetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group transformations to introduce the acetate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: These compounds may have similar structures but differ in the nature of the substituents.

Uniqueness

The uniqueness of this compound lies in its bicyclic structure and the specific arrangement of its functional groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

5332-76-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

[(2S,3R)-3-(acetyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl acetate

InChI

InChI=1S/C13H20O4/c1-8(14)16-6-12-10-3-4-11(5-10)13(12)7-17-9(2)15/h10-13H,3-7H2,1-2H3/t10?,11?,12-,13+

InChI Key

DNBMMUAYISKAFV-BPNZPQAUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C2CCC1C2)COC(=O)C

Canonical SMILES

CC(=O)OCC1C2CCC(C2)C1COC(=O)C

Origin of Product

United States

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